Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. Its unique structure, which includes a cyclopropyl group and a methoxy group, makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate can be compared with similar compounds such as:
Ethyl 2-amino-4-methoxybutanoate: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
Ethyl 2-amino-4-cyclopropylbutanoate: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.
Ethyl 2-amino-4-cyclopropyl-4-hydroxybutanoate: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO3 |
---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)8(11)6-9(13-2)7-4-5-7/h7-9H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
FSKNFQWURWQYQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C1CC1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.